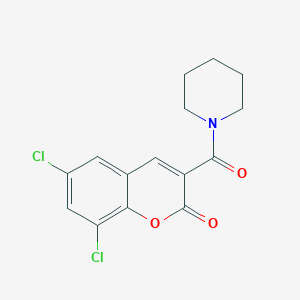
6,8-Dichloro-3-(piperidine-1-carbonyl)chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,8-Dichloro-3-(piperidine-1-carbonyl)chromen-2-one, also known as DPC, is a synthetic compound that has been widely used in scientific research due to its unique properties. DPC is a potent inhibitor of DNA topoisomerase II, which is an enzyme that plays a crucial role in DNA replication and transcription.
Applications De Recherche Scientifique
6,8-Dichloro-3-(piperidine-1-carbonyl)chromen-2-one has been widely used in scientific research as a potent inhibitor of DNA topoisomerase II. It has been shown to induce DNA damage and cell cycle arrest in a variety of cancer cell lines. This compound has also been used to study the role of DNA topoisomerase II in DNA replication and transcription. Additionally, this compound has been used as a tool to investigate the mechanism of action of other DNA topoisomerase II inhibitors.
Mécanisme D'action
6,8-Dichloro-3-(piperidine-1-carbonyl)chromen-2-one inhibits DNA topoisomerase II by binding to its ATP-binding site and preventing the enzyme from completing its catalytic cycle. This results in the accumulation of DNA double-strand breaks and subsequent cell cycle arrest. This compound has been shown to be more potent than other DNA topoisomerase II inhibitors, such as etoposide and doxorubicin.
Biochemical and Physiological Effects:
This compound has been shown to induce DNA damage and cell cycle arrest in a variety of cancer cell lines. It has also been shown to be cytotoxic to both cancer and non-cancer cells. In addition, this compound has been shown to inhibit the growth of tumor xenografts in mice.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6,8-Dichloro-3-(piperidine-1-carbonyl)chromen-2-one in lab experiments is its potency as a DNA topoisomerase II inhibitor. It has been shown to be more potent than other inhibitors, which allows for lower concentrations to be used in experiments. However, this compound is also highly cytotoxic, which can limit its use in certain experiments. Additionally, this compound is a synthetic compound, which can be costly and time-consuming to synthesize.
Orientations Futures
There are several future directions for the use of 6,8-Dichloro-3-(piperidine-1-carbonyl)chromen-2-one in scientific research. One area of interest is the development of this compound analogs with improved potency and selectivity. Another area of interest is the use of this compound in combination with other DNA topoisomerase II inhibitors or chemotherapy drugs to improve their efficacy. Additionally, this compound could be used in combination with other inhibitors of DNA repair pathways to enhance its cytotoxic effects. Finally, the use of this compound in preclinical studies for the development of new cancer therapies is an area of ongoing research.
Méthodes De Synthèse
The synthesis of 6,8-Dichloro-3-(piperidine-1-carbonyl)chromen-2-one involves several steps, including the condensation of 2,4-dichloroacetophenone with piperidine, followed by oxidation with chromic acid. The resulting product is then treated with acetic anhydride and sodium acetate to yield this compound. The purity and yield of this compound can be improved by recrystallization and chromatography techniques.
Propriétés
Formule moléculaire |
C15H13Cl2NO3 |
|---|---|
Poids moléculaire |
326.2 g/mol |
Nom IUPAC |
6,8-dichloro-3-(piperidine-1-carbonyl)chromen-2-one |
InChI |
InChI=1S/C15H13Cl2NO3/c16-10-6-9-7-11(14(19)18-4-2-1-3-5-18)15(20)21-13(9)12(17)8-10/h6-8H,1-5H2 |
Clé InChI |
GAPPQXQWUBEBPH-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)C2=CC3=CC(=CC(=C3OC2=O)Cl)Cl |
SMILES canonique |
C1CCN(CC1)C(=O)C2=CC3=CC(=CC(=C3OC2=O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B288670.png)
![N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,3,4-trimethylbenzenesulfonamide](/img/structure/B288672.png)
![N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B288673.png)

![4-[(4-Cinnamyl-1-piperazinyl)sulfonyl]-2-methylphenyl methyl ether](/img/structure/B288676.png)


![1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B288685.png)
![2,5-Dichloro-4-{[4-(1-naphthyl)-1-piperazinyl]sulfonyl}phenyl methyl ether](/img/structure/B288695.png)



![2-Methyl-1-({5-[(2-methyl-1-piperidinyl)sulfonyl]-1-naphthyl}sulfonyl)piperidine](/img/structure/B288715.png)
![3-{[4-(2,6-dimethylphenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B288717.png)